molecular formula C9H8O B1669049 Cinnamaldehyde CAS No. 104-55-2

Cinnamaldehyde

Cat. No. B1669049
CAS RN: 104-55-2
M. Wt: 132.16 g/mol
InChI Key: KJPRLNWUNMBNBZ-QPJJXVBHSA-N
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Description

Cinnamaldehyde, or 3-phenylprop-2-enal, is an organic compound with the formula C9H8O . It is classified as an aldehyde and is the primary constituent that gives cinnamon its flavor and aroma . This compound naturally occurs in the bark of cinnamon trees, specifically the species Cinnamomum cassia and Cinnamomum verum .


Synthesis Analysis

Cinnamaldehyde can be synthesized through several methods. The traditional method involves the crossed-aldol condensation of benzaldehyde and acetaldehyde in the presence of a base . Another synthesis method involves dissolving benzaldehyde and acetaldehyde in a solvent to form a mixed solution, controlling the temperature to be 0-80°C, carrying out condensation reaction on the mixed solution under catalysis of solid super base, adjusting a reaction solution after reacting to be neutral, carrying out reduced pressure distillation, collecting fraction under the pressure of 0.001-1MPa to obtain the cinnamaldehyde .


Molecular Structure Analysis

The molecule consists of a benzene ring attached to an unsaturated aldehyde . As such, the molecule can be viewed as a derivative of acrolein . Its color is due to the π → π* transition: increased conjugation in comparison with acrolein shifts this band towards the visible .


Chemical Reactions Analysis

As an unsaturated aldehyde, cinnamaldehyde exhibits interesting chemical properties. It is susceptible to reactions that involve the carbonyl group (-CHO), such as nucleophilic addition reactions, as well as reactions at the carbon-carbon double bond, such as hydrogenation . The oxidation kinetics of cinnamaldehyde were studied using the pressure versus time (P – t) curves obtained from the MCPVT process. The reaction is a second-order reaction, the kinetic equation is ln k = −2233.66 × (1/ T) + 11.19, and the activation energy Ea is 18.57 kJ mol −1 at 308–338 K .


Physical And Chemical Properties Analysis

Cinnamaldehyde appears as a yellowish liquid at room temperature and emits a rich, sweet, and spicy aroma that is similar to that of cinnamon . It possesses a boiling point of around 248°C (478°F) and has a density of 1.05 g/cm3 .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Cinnamaldehyde has been identified as an effective antimicrobial and antifungal agent. Research indicates it possesses inhibitory effects against pathogenic bacteria in animal feeds and human foods, including strains like Bacillus cereus and Escherichia coli, and against fungal pathogens like Aspergillus niger, showcasing its potential as a natural preservative in food industries (Friedman, 2017); (Sun et al., 2020).

Anticancer Properties

Cinnamaldehyde has been studied for its potential in cancer chemotherapy. It induces apoptosis in cancer cells through reactive oxygen species (ROS)-mediated pathways, demonstrating its promise as a component of anticancer strategies (Ka et al., 2003); (Hong et al., 2016).

Anti-Inflammatory Effects

Research on cinnamaldehyde has also explored its anti-inflammatory properties. Studies suggest that it can reduce inflammation and brain damage in models of cerebral ischemia and modulate systemic inflammatory responses, highlighting its therapeutic potential for inflammatory diseases (Zhao et al., 2015); (Mendes et al., 2016).

Applications in Food Science and Preservation

The antimicrobial and antifungal properties of cinnamaldehyde are leveraged in food science for extending the shelf life and ensuring the safety of food products. Its efficacy against various foodborne pathogens makes it an attractive alternative to synthetic preservatives, offering a natural solution to food preservation challenges (Sun et al., 2016).

Agricultural Applications

Cinnamaldehyde's applications extend into agriculture, where its nematicidal properties are utilized to protect crops from nematode infestations. This not only demonstrates its versatility but also offers an eco-friendly alternative to chemical nematicides, contributing to sustainable agricultural practices (Son et al., 2022).

Safety And Hazards

Cinnamaldehyde is known to cause skin irritation and allergic reactions in some individuals when used topically . When ingested in large amounts, it may cause nausea, vomiting, and diarrhea . It is also classified as a flammable liquid and vapor .

properties

IUPAC Name

(E)-3-phenylprop-2-enal
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InChI

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+
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InChI Key

KJPRLNWUNMBNBZ-QPJJXVBHSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=CC=O
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=O
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Molecular Formula

C9H8O
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DSSTOX Substance ID

DTXSID6024834
Record name (2E)-3-Phenylprop-2-enal
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Molecular Weight

132.16 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Yellowish oily liquid; [HSDB], Clear yellow liquid with a cinnamon odor; [CAMEO], Liquid, Yellow liquid, strong cinnamon odour
Record name 2-Propenal, 3-phenyl-
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Boiling Point

253 °C @ 760 MM HG (SLIGHT DECOMP), 248.00 °C. @ 760.00 mm Hg
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Flash Point

160 °F, 120 °C closed cup
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Solubility

Dissolves in about 700 parts water, in about 7 volumes of 60% alcohol., SOL IN ETHER, CHLOROFORM; INSOL IN PETROLEUM ETHER, Miscible with alcohol, ether, chloroform, oils, SOLUBILITY: 1:5 IN 60%, 1:25 IN 50%, 1:2.5 IN 70% ALC, In water, 1.42X10+3 mg/L at 25 °C, 1.42 mg/mL at 25 °C, insoluble in water; miscible in oils, miscible (in ethanol)
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Density

1.048-1.052 at 25 °C/25 °C, 1.046-1.053
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Vapor Density

VAPOR DENSITY: 4.6 (AIR= 1)
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Vapor Pressure

2.89X10-2 mm Hg at 25 °C
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Product Name

Cinnamaldehyde

Color/Form

Yellowish oily liquid, GREENISH-YELLOW LIQUID

CAS RN

14371-10-9, 104-55-2
Record name trans-Cinnamaldehyde
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Melting Point

-7.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinnamaldehyde
Reactant of Route 2
Cinnamaldehyde
Reactant of Route 3
Cinnamaldehyde
Reactant of Route 4
Reactant of Route 4
Cinnamaldehyde
Reactant of Route 5
Cinnamaldehyde
Reactant of Route 6
Cinnamaldehyde

Citations

For This Compound
88,700
Citations
AA Doyle, JC Stephens - Fitoterapia, 2019 - Elsevier
… -cinnamaldehyde is an example of a naturally occurring compound that has received significant attention in recent years. Trans-Cinnamaldehyde … to trans-cinnamaldehyde but also to …
Number of citations: 222 www.sciencedirect.com
S Shreaz, WA Wani, JM Behbehani, V Raja, M Irshad… - Fitoterapia, 2016 - Elsevier
… significance of cinnamaldehyde against fungal pathogens. Synergism of cinnamaldehyde with … to the future perspectives of cinnamaldehyde derivatives as promising antifungal agents. …
Number of citations: 244 www.sciencedirect.com
PS Babu, S Prabuseenivasan, S Ignacimuthu - Phytomedicine, 2007 - Elsevier
… that cinnamaldehyde really … cinnamaldehyde from Cinnamonum zeylanicum. So the aim of this study was to investigate the hypoglycemic and hypolipedemic effects of cinnamaldehyde (…
Number of citations: 630 www.sciencedirect.com
R Zhu, H Liu, C Liu, L Wang, R Ma, B Chen, L Li… - Pharmacological …, 2017 - Elsevier
… , cinnamaldehyde seems to regulate the activities of PTP1B and α-amylase. Furthermore, cinnamaldehyde … In summary, cinnamaldehyde supplementation is shown to improve glucose …
Number of citations: 221 www.sciencedirect.com
M Friedman, N Kozukue, LA Harden - Journal of Agricultural and …, 2000 - ACS Publications
… The cinnamaldehyde content ranged from trace amounts in orange … of cinnamaldehyde, pure cinnamaldehyde, pure eugenol, cinnamon oil, and mixtures consisting of cinnamaldehyde …
Number of citations: 242 pubs.acs.org
S Shen, T Zhang, Y Yuan, S Lin, J Xu, H Ye - Food control, 2015 - Elsevier
… cinnamaldehyde. Several techniques were utilized to investigate the effects of cinnamaldehyde … Samples from both strains exposed to cinnamaldehyde showed higher UV absorptions, …
Number of citations: 275 www.sciencedirect.com
BJ Chen, CS Fu, GH Li, XN Wang… - Mini reviews in …, 2017 - ingentaconnect.com
Cinnamaldehyde analogues are a class of chemical substances originated from derivatization of cinnamaldehyde, and are structurally characterized by the presence of cinnamoyl …
Number of citations: 42 www.ingentaconnect.com
HM El-Bassossy, A Fahmy, D Badawy - Food and chemical toxicology, 2011 - Elsevier
Here we investigated cinnamaldehyde (CA) effect on diabetes-induced hypertension. Insulin deficiency was induced by streptozotocin while, insulin resistance by fructose. Rats were …
Number of citations: 108 www.sciencedirect.com
G Brackman, T Defoirdt… - BMC …, 2008 - bmcmicrobiol.biomedcentral.com
… The bioluminescence was not inhibited by cinnamaldehyde and cinnamaldehyde … by cinnamaldehyde or cinnamaldehyde derivatives. Effect of cinnamaldehyde and cinnamaldehyde …
Number of citations: 374 bmcmicrobiol.biomedcentral.com
J Cocchiara, CS Letizia, J Lalko, A Lapczynski… - Food and chemical …, 2005 - Elsevier
… A total of 108 volunteers were tested with cinnamaldehyde, 55 were tested with 1% cinnamaldehyde in 95% ethyl alcohol and 53 were tested with 1% cinnamaldehyde in …
Number of citations: 147 www.sciencedirect.com

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